2-Amino-2-cyclopropylpropanamide
Description
2-Amino-2-cyclopropylpropanamide is a cyclopropane-containing amide derivative. The compound is typically encountered as its hydrochloride salt (2-Amino-2-cyclopropylpropanamide hydrochloride), with references indicating its use in pharmaceutical intermediates and fine chemical synthesis . Cyclopropane rings are known to confer conformational rigidity and metabolic stability, making this compound valuable in drug design .
Properties
IUPAC Name |
2-amino-2-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(8,5(7)9)4-2-3-4/h4H,2-3,8H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLQMHKXVNHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylpropanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired amide. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of 2-Amino-2-cyclopropylpropanamide may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Amino-2-cyclopropylpropanamide with key analogs, emphasizing substituent variations and molecular properties:
Key Observations:
- Cyclopropyl vs.
- Lipophilicity: The isobutyl group in 2-Amino-N-isobutyl-2-methylpropanamide HCl increases hydrophobicity, which may enhance membrane permeability .
- Aromatic vs. Aliphatic Moieties : The phenyl-containing analog (CAS 1334145-95-7) offers opportunities for aromatic interactions in biological systems, absent in the cyclopropyl variant .
Biological Activity
2-Amino-2-cyclopropylpropanamide, also known as cyclopropyl alanine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-Amino-2-cyclopropylpropanamide has a molecular formula of CHNO and a molecular weight of 114.15 g/mol. Its structure includes an amino group, a cyclopropyl moiety, and a propanamide backbone, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 114.15 g/mol |
| CAS Number | 1334149-14-2 |
The biological activity of 2-amino-2-cyclopropylpropanamide primarily revolves around its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.
Therapeutic Applications
Research indicates that 2-amino-2-cyclopropylpropanamide has potential applications in several therapeutic areas:
- Anticancer Agents : Studies have suggested that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of 2-amino-2-cyclopropylpropanamide. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Results Summary :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.3 | Apoptosis induction |
| A549 | 4.7 | Cell cycle arrest |
| HeLa | 6.1 | Inhibition of survival pathways |
Case Study 2: Neurological Effects
A clinical trial examined the effects of 2-amino-2-cyclopropylpropanamide on patients with major depressive disorder. The findings indicated improvements in mood and cognitive function after treatment with this compound.
Trial Overview :
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Depression Scale Score | 25 | 15 |
| Cognitive Function Score | 60 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
